FR167344 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

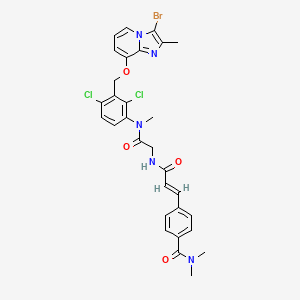

4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28BrCl2N5O4/c1-18-28(31)38-15-5-6-24(29(38)35-18)42-17-21-22(32)12-13-23(27(21)33)37(4)26(40)16-34-25(39)14-9-19-7-10-20(11-8-19)30(41)36(2)3/h5-15H,16-17H2,1-4H3,(H,34,39)/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOBHDUXUJNXHX-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CC=C(C=C4)C(=O)N(C)C)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)/C=C/C4=CC=C(C=C4)C(=O)N(C)C)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28BrCl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of FR167344 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of FR167344 free base, a potent and orally active nonpeptide antagonist of the bradykinin (B550075) B2 receptor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Mechanism of Action: Bradykinin B2 Receptor Antagonism

FR167344 exerts its pharmacological effects primarily through the competitive and selective antagonism of the bradykinin B2 receptor.[1][2] The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that is constitutively expressed in a wide variety of tissues. It plays a crucial role in mediating the physiological and pathological effects of bradykinin, a potent inflammatory mediator.[1][2]

Bradykinin is involved in a cascade of events that lead to inflammation, vasodilation, increased vascular permeability, and the sensation of pain. By blocking the binding of bradykinin to its B2 receptor, FR167344 effectively inhibits these downstream signaling pathways, thereby exerting its anti-inflammatory and analgesic effects.[1][2]

Quantitative Data on In Vivo Efficacy

The in vivo efficacy of FR167344 has been demonstrated in several animal models of inflammation and pain. The following table summarizes the key quantitative data from these studies.

| Inflammatory Model | Animal Model | Effect Measured | ID50 (mg/kg, oral) | Reference |

| Carrageenin-Induced Paw Edema | Rat | Inhibition of paw edema | 2.7 | [1][2] |

| Kaolin-Induced Writhing | Mouse | Inhibition of writhing (10 min) | 2.8 | [1][2] |

| Kaolin-Induced Writhing | Mouse | Inhibition of writhing (15 min) | 4.2 | [1][2] |

| Caerulein-Induced Pancreatitis | Rat | Inhibition of pancreatic edema | 13.8 | [1][2] |

| Caerulein-Induced Pancreatitis | Rat | Inhibition of increased blood amylase | 10.3 | [1][2] |

| Caerulein-Induced Pancreatitis | Rat | Inhibition of increased blood lipase (B570770) | 7.4 | [1][2] |

Signaling Pathways

The binding of bradykinin to the B2 receptor initiates a cascade of intracellular signaling events. As an antagonist, FR167344 blocks the initiation of this cascade. The primary signaling pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to the physiological responses associated with bradykinin, such as inflammation and pain.

Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by FR167344.

Experimental Protocols

The following are representative protocols for the key in vivo experiments cited in this guide. It is important to note that these are generalized methodologies, and for precise replication, the original research articles should be consulted for specific experimental details.

Bradykinin B2 Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity of FR167344 to the bradykinin B2 receptor.

Materials:

-

Cell membranes expressing the bradykinin B2 receptor.

-

Radiolabeled bradykinin B2 receptor ligand (e.g., [³H]-Bradykinin).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of FR167344 in the binding buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of FR167344 that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the equilibrium dissociation constant (Ki) for FR167344 using the Cheng-Prusoff equation.

Caption: Workflow for a Bradykinin B2 Receptor Radioligand Binding Assay.

Carrageenin-Induced Paw Edema in Rats

Objective: To assess the anti-inflammatory activity of FR167344.

Procedure:

-

Administer FR167344 orally to a group of rats. A control group receives the vehicle.

-

After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of paw edema for the FR167344-treated group compared to the control group.

-

Determine the ID50 value, which is the dose of FR167344 that causes a 50% reduction in paw edema.

Kaolin-Induced Writhing in Mice

Objective: To evaluate the analgesic properties of FR167344.

Procedure:

-

Administer FR167344 orally to a group of mice. A control group receives the vehicle.

-

After a specified time, inject a suspension of kaolin (B608303) (e.g., 250 mg/kg) intraperitoneally into each mouse.

-

Immediately after the kaolin injection, observe each mouse and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 10 or 15 minutes).

-

Calculate the percentage of inhibition of writhing for the FR167344-treated group compared to the control group.

-

Determine the ID50 value, the dose of FR167344 that reduces the number of writhes by 50%.

Caerulein-Induced Pancreatitis in Rats

Objective: To investigate the protective effect of FR167344 in a model of acute pancreatitis.

Procedure:

-

Administer FR167344 orally to a group of rats. A control group receives the vehicle.

-

Induce pancreatitis by repeated intraperitoneal injections of caerulein (B1668201) at supramaximal doses.

-

At a predetermined time after the induction of pancreatitis, collect blood samples to measure serum amylase and lipase levels.

-

Euthanize the animals and collect the pancreas to assess pancreatic edema (e.g., by measuring pancreatic weight).

-

Calculate the percentage of inhibition of pancreatic edema and the increase in serum amylase and lipase for the FR167344-treated group compared to the control group.

-

Determine the ID50 values for these effects.

References

- 1. Expression and function of bradykinin B1 and B2 receptors in normal and inflamed rat urinary bladder urothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

FR167344: A Technical Overview of a Potent Bradykinin B2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR167344 is a potent, orally active, and selective nonpeptide antagonist of the bradykinin (B550075) B2 receptor. This document provides a comprehensive technical guide on FR167344, detailing its pharmacological properties, mechanism of action, and preclinical efficacy in various inflammatory models. This guide includes a summary of quantitative data, detailed experimental protocols for key in vivo studies, and visualizations of the bradykinin B2 receptor signaling pathway and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, pain, and drug development.

Introduction

Bradykinin, a nonapeptide, is a potent mediator of inflammation and pain, exerting its effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1][2] The B2 receptor is constitutively expressed in a wide range of tissues and its activation leads to a cascade of intracellular events culminating in vasodilation, increased vascular permeability, and the sensation of pain.[1][2] Consequently, antagonism of the B2 receptor represents a promising therapeutic strategy for the management of various inflammatory conditions.

FR167344, with the chemical name N-[N-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichlorophenyl]-N-methylaminocarbonylmethyl]-4-(dimethylaminocarbonyl)cinnamylamide hydrochloride, is a novel, orally bioavailable nonpeptide antagonist of the bradykinin B2 receptor.[3] Its high affinity and selectivity for the B2 receptor, coupled with its demonstrated efficacy in preclinical models of inflammation, position it as a significant lead compound for the development of new anti-inflammatory therapeutics.

Pharmacological Profile

Mechanism of Action

FR167344 acts as a competitive antagonist at the bradykinin B2 receptor. By binding to the receptor, it prevents the binding of endogenous bradykinin, thereby inhibiting the downstream signaling pathways responsible for the inflammatory response. FR167344 has demonstrated high selectivity for the B2 receptor with no significant affinity for the bradykinin B1 receptor or other tested receptors.[4]

Quantitative Data

The following tables summarize the key quantitative data for FR167344 and the related nonpeptide bradykinin B2 receptor antagonist, FR173657.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Receptor | Cell/Tissue | Assay Type | Parameter | Value | Reference |

| FR167344 | Bradykinin B2 | - | Binding Affinity | IC50 | 65 nM | [4] |

| FR173657 | Bradykinin B2 | Guinea-pig ileum membranes | [3H]-BK displacement | IC50 | 0.56 nM | [5] |

| FR173657 | Bradykinin B2 | Rat uterus | [3H]-BK displacement | IC50 | 1.5 nM | [5] |

| FR173657 | Human Bradykinin B2 | IMR-90 cells | [3H]-BK displacement | IC50 | 2.9 nM | [5] |

| FR173657 | Human Bradykinin B2 | IMR-90 cells | [3H]-BK displacement | Ki | 0.36 nM | [5] |

| FR173657 | Guinea-pig ileum | BK-induced contraction | IC50 | 7.9 nM | [5] | |

| FR173657 | Guinea-pig ileum | Schild analysis | pA2 | 9.2 | [5] |

Table 2: In Vivo Efficacy in Animal Models of Inflammation

| Compound | Model | Species | Route | Parameter | Value | Reference |

| FR167344 | Carrageenan-induced paw edema | Rat | Oral | ID50 | 2.7 mg/kg | [3] |

| FR167344 | Kaolin-induced writhing | Mouse | Oral | ID50 (10 min) | 2.8 mg/kg | [3] |

| FR167344 | Kaolin-induced writhing | Mouse | Oral | ID50 (15 min) | 4.2 mg/kg | [3] |

| FR167344 | Caerulein-induced pancreatitis (edema) | Rat | Oral | ID50 | 13.8 mg/kg | [3] |

| FR167344 | Caerulein-induced pancreatitis (amylase) | Rat | Oral | ID50 | 10.3 mg/kg | [3] |

| FR167344 | Caerulein-induced pancreatitis (lipase) | Rat | Oral | ID50 | 7.4 mg/kg | [3] |

| FR173657 | BK-induced bronchoconstriction | Guinea-pig | Oral | ED50 | 0.075 mg/kg | [5] |

| FR173657 | Carrageenan-induced paw edema | Rat | Oral | ED50 | 6.8 mg/kg | [5] |

Table 3: Pharmacokinetic Parameters of Structurally Related Nonpeptide B2 Antagonists in Rats

| Compound | Parameter | Value | Reference |

| 47c | Oral Bioavailability | Excellent | [3] |

| 50b | Oral Bioavailability | Excellent | [3] |

Note: Specific pharmacokinetic parameters for FR167344 are not publicly available. The data presented is for structurally related compounds and indicates good oral bioavailability.

Signaling Pathways

Activation of the bradykinin B2 receptor initiates a complex network of intracellular signaling cascades. The primary pathways are mediated by the coupling of the receptor to Gq and Gi proteins.

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity of a test compound like FR167344 to the bradykinin B2 receptor.

Materials:

-

Cell membranes expressing the bradykinin B2 receptor.

-

Radiolabeled ligand (e.g., [3H]bradykinin).

-

Test compound (FR167344).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (FR167344). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled bradykinin).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory agents.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g).

-

Lambda carrageenan.

-

FR167344.

-

Vehicle for drug administration.

-

Plethysmometer or calipers for paw volume measurement.

Procedure:

-

Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer FR167344 or vehicle orally at a specified time before carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema by the drug treatment compared to the vehicle control group. Calculate the ID50 value, which is the dose of the drug that causes a 50% reduction in edema.

Kaolin-Induced Writhing in Mice

This model is used to assess the analgesic properties of compounds against inflammatory pain.

Materials:

-

Male ddY or ICR mice (20-25 g).

-

FR167344.

-

Vehicle for drug administration.

Procedure:

-

Animal Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer FR167344 or vehicle orally at a specified time before kaolin injection.

-

Induction of Writhing: Inject a suspension of kaolin (e.g., 250 mg/kg) intraperitoneally into each mouse.

-

Observation: Immediately after the kaolin injection, place each mouse in an individual observation cage and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 10 or 15 minutes).

-

Data Analysis: Calculate the mean number of writhes for each treatment group. Determine the percentage inhibition of writhing by the drug treatment compared to the vehicle control group. Calculate the ID50 value.

Caerulein-Induced Pancreatitis in Rats

This model mimics acute pancreatitis and is used to evaluate the efficacy of drugs in reducing pancreatic inflammation and damage.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g).

-

FR167344.

-

Vehicle for drug administration.

-

Kits for measuring serum amylase and lipase (B570770).

Procedure:

-

Animal Acclimatization and Fasting: House the rats under standard laboratory conditions and fast them for 12-18 hours before the experiment, with free access to water.

-

Drug Administration: Administer FR167344 or vehicle orally at a specified time before the induction of pancreatitis.

-

Induction of Pancreatitis: Induce pancreatitis by repeated intraperitoneal injections of a supramaximal dose of caerulein (e.g., 50 µg/kg) at hourly intervals for a specified duration (e.g., 7 hours).

-

Sample Collection: At the end of the experiment, euthanize the rats and collect blood samples for serum separation. Excise and weigh the pancreas.

-

Biochemical Analysis: Measure the serum levels of amylase and lipase using commercially available kits.

-

Assessment of Pancreatic Edema: Calculate the pancreatic weight to body weight ratio as an index of edema.

-

Data Analysis: Compare the serum enzyme levels and pancreatic edema in the drug-treated groups to the vehicle control group. Calculate the ID50 values for the inhibition of these parameters.

Synthesis

A detailed, step-by-step synthesis protocol for FR167344 is not publicly available in the peer-reviewed literature. However, the synthesis of its core components, such as the imidazo[1,2-a]pyridine (B132010) and substituted cinnamylamide moieties, can be inferred from the broader chemical literature on related compounds. The synthesis would likely involve a multi-step process, including the formation of the imidazo[1,2-a]pyridine core, followed by ether linkage to the dichlorophenyl group, and subsequent amide coupling with the cinnamylamide side chain.

Clinical Development

To date, there are no published clinical trials specifically for FR167344. However, other bradykinin B2 receptor antagonists have been investigated in clinical settings for various inflammatory conditions. For instance, icatibant (B549190) is approved for the treatment of acute attacks of hereditary angioedema (HAE).[6] Clinical trials with other B2 receptor antagonists have explored their potential in treating conditions such as osteoarthritis and traumatic brain injury.[5][7] These studies provide a strong rationale for the continued investigation of potent and orally active B2 receptor antagonists like FR167344 for a range of inflammatory disorders.

Conclusion

FR167344 is a promising, orally active nonpeptide antagonist of the bradykinin B2 receptor with potent anti-inflammatory and analgesic properties demonstrated in preclinical models. Its high affinity and selectivity for the B2 receptor make it a valuable tool for studying the role of bradykinin in various physiological and pathological processes. The comprehensive data and detailed experimental protocols presented in this guide underscore the therapeutic potential of FR167344 and provide a solid foundation for further research and development in the pursuit of novel treatments for inflammatory diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nonpeptide bradykinin B2 receptor antagonists: conversion of rodent-selective bradyzide analogues into potent, orally-active human bradykinin B2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel class of orally active non-peptide bradykinin B2 receptor antagonists. 1. Construction of the basic framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of orally active nonpeptide bradykinin B2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, FR173657 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monocrotaline metabolism and distribution in Fisher 344 and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the orally active non-peptide bradykinin B2 receptor antagonist, FR173657, on plasma extravasation in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]

FR167344: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR167344 is a potent and orally active nonpeptide antagonist of the bradykinin (B550075) B2 receptor.[1] This technical guide provides a comprehensive overview of its anti-inflammatory properties, detailing its mechanism of action, in vivo efficacy, and the experimental protocols used to determine its activity. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the bradykinin B2 receptor for inflammatory diseases.

Core Mechanism of Action: Bradykinin B2 Receptor Antagonism

FR167344 exerts its anti-inflammatory effects by selectively blocking the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1] Bradykinin, a pro-inflammatory peptide, binds to this receptor, initiating a signaling cascade that contributes to inflammation, pain, and vasodilation. By competitively inhibiting this interaction, FR167344 mitigates the downstream inflammatory effects.

Signaling Pathway of Bradykinin B2 Receptor and Inhibition by FR167344

The binding of bradykinin to its B2 receptor, which is constitutively expressed in various tissues, triggers the activation of G proteins, primarily Gq and Gi. This activation leads to a cascade of intracellular events, including the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses that promote inflammation. Furthermore, activation of the B2 receptor can stimulate the mitogen-activated protein kinase (MAPK) pathways. There is also evidence of cross-talk with other receptor systems, such as the fibroblast growth factor receptor (FGFR), which can be transactivated by B2 receptor signaling, further amplifying the inflammatory response.[2][3] FR167344 acts as a direct antagonist at the B2 receptor, preventing the initiation of this signaling cascade.

Caption: Bradykinin B2 receptor signaling and FR167344 inhibition.

Quantitative Data on Anti-inflammatory Properties

The anti-inflammatory efficacy of FR167344 has been quantified in both in vitro and in vivo models.

In Vitro Activity

FR167344 demonstrates a high affinity for the bradykinin B2 receptor.

| Assay Type | Target | Species | IC50 |

| Receptor Binding | Bradykinin B2 Receptor | Not Specified | 65 nM |

Table 1: In vitro binding affinity of FR167344.

In Vivo Efficacy

FR167344 has shown significant anti-inflammatory and anti-nociceptive effects in various animal models of inflammation when administered orally.[1]

| Model | Species | Endpoint | Route of Administration | ID50 (mg/kg) |

| Carrageenan-induced Paw Edema | Rat | Edema Inhibition | Oral | 2.7[1] |

| Kaolin-induced Writhing | Mouse | Writhing Inhibition (10 min) | Oral | 2.8[1] |

| Kaolin-induced Writhing | Mouse | Writhing Inhibition (15 min) | Oral | 4.2[1] |

| Caerulein-induced Pancreatitis | Rat | Pancreatic Edema Inhibition | Oral | 13.8[1] |

| Caerulein-induced Pancreatitis | Rat | Blood Amylase Increase Inhibition | Oral | 10.3[1] |

| Caerulein-induced Pancreatitis | Rat | Blood Lipase Increase Inhibition | Oral | 7.4[1] |

Table 2: In vivo anti-inflammatory and anti-nociceptive efficacy of FR167344.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Carrageenan-induced Paw Edema in Rats

This model is a widely used assay to evaluate acute inflammation.

Caption: Workflow for Carrageenan-induced Paw Edema Assay.

Protocol:

-

Animals: Male Sprague-Dawley rats are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

-

Grouping: Rats are randomly assigned to control and FR167344 treatment groups.

-

Dosing: FR167344 is administered orally at various doses. The control group receives the vehicle.

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the plantar surface of the right hind paw of each rat.[1]

-

Measurement: Paw volume is measured using a plethysmometer at specified time points (e.g., 2 hours) after carrageenan injection.

-

Analysis: The percentage inhibition of paw edema in the treated groups is calculated relative to the control group, and the ID50 value is determined.

Kaolin-induced Writhing in Mice

This model is used to assess visceral pain and the efficacy of analgesic compounds.

Caption: Workflow for Kaolin-induced Writhing Test.

Protocol:

-

Animals: Male ICR mice are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions.

-

Grouping: Mice are randomly assigned to control and FR167344 treatment groups.

-

Dosing: FR167344 is administered orally at various doses. The control group receives the vehicle.

-

Induction of Writhing: A suspension of kaolin (250 mg/kg) is injected intraperitoneally.[1]

-

Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 10 and 15 minutes) following kaolin injection.

-

Analysis: The percentage inhibition of writhing in the treated groups is calculated relative to the control group, and the ID50 value is determined.

Caerulein-induced Pancreatitis in Rats

This model mimics acute pancreatitis to evaluate the efficacy of anti-inflammatory agents.

Caption: Workflow for Caerulein-induced Pancreatitis Model.

Protocol:

-

Animals: Male Sprague-Dawley rats are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions.

-

Grouping: Rats are randomly assigned to control and FR167344 treatment groups.

-

Dosing: FR167344 is administered orally at various doses. The control group receives the vehicle.

-

Induction of Pancreatitis: Acute pancreatitis is induced by repeated intraperitoneal injections of caerulein.

-

Sample Collection: At a predetermined time after induction, animals are euthanized, and the pancreas and blood samples are collected.

-

Analysis:

-

Pancreatic Edema: The pancreas is weighed to determine the extent of edema.

-

Biochemical Markers: Serum levels of amylase and lipase, key indicators of pancreatic damage, are measured.

-

-

ID50 Determination: The ID50 values for the inhibition of pancreatic edema and the increase in serum enzyme levels are calculated.

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials specifically investigating FR167344 for anti-inflammatory indications. Further research would be required to ascertain its clinical development status.

Conclusion

FR167344 is a potent and selective bradykinin B2 receptor antagonist with demonstrated anti-inflammatory and anti-nociceptive properties in preclinical models. Its oral bioavailability and efficacy in diverse models of inflammation suggest its potential as a therapeutic agent for inflammatory conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of FR167344 and other bradykinin B2 receptor antagonists. Further studies are warranted to explore its effects on specific inflammatory cytokine production in vitro and to evaluate its safety and efficacy in clinical settings.

References

- 1. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

FR167344: A Technical Guide to its Anti-Nociceptive Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR167344 is a potent and orally active nonpeptide antagonist of the bradykinin (B550075) B2 receptor.[1] Research has demonstrated its anti-inflammatory and anti-nociceptive properties in various preclinical models of pain and inflammation. This technical guide provides a comprehensive overview of the core data and methodologies related to the anti-nociceptive effects of FR167344, intended for professionals in the fields of pharmacology and drug development.

Mechanism of Action: Bradykinin B2 Receptor Antagonism

FR167344 exerts its anti-nociceptive effects by selectively blocking the bradykinin B2 receptor. Bradykinin is a pro-inflammatory peptide that is produced at sites of tissue injury and inflammation.[2] It plays a crucial role in the generation of pain by binding to and activating B2 receptors, which are constitutively expressed on nociceptive sensory neurons.[2][3]

The activation of bradykinin B2 receptors, which are Gq/11 protein-coupled, initiates a downstream signaling cascade.[2] This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] These events culminate in the sensitization and activation of ion channels, such as TRPV1 and TRPA1, on the nociceptor membrane.[2][4] This sensitization lowers the threshold for neuronal firing, leading to an increased sensation of pain. By competitively binding to the B2 receptor, FR167344 prevents the initiation of this signaling cascade, thereby mitigating the nociceptive effects of bradykinin.

Signaling Pathway of Bradykinin B2 Receptor-Mediated Nociception

Caption: Bradykinin B2 receptor signaling cascade in nociception and the inhibitory action of FR167344.

Quantitative Anti-Nociceptive Data

The anti-nociceptive efficacy of FR167344 has been quantified in several preclinical models. The following table summarizes the key findings from a pivotal study.

| Model | Species | Route of Administration | Endpoint | ID50 (mg/kg) | Reference |

| Carrageenin-induced Paw Edema | Rat | Oral | Inhibition of edema at 2 hours | 2.7 | [1] |

| Kaolin-induced Writhing | Mouse | Oral | Inhibition of writhing (10 min) | 2.8 | [1] |

| Kaolin-induced Writhing | Mouse | Oral | Inhibition of writhing (15 min) | 4.2 | [1] |

| Caerulein-induced Pancreatitis | Rat | Oral | Inhibition of pancreatic edema | 13.8 | [1] |

| Caerulein-induced Pancreatitis | Rat | Oral | Inhibition of increased blood amylase | 10.3 | [1] |

| Caerulein-induced Pancreatitis | Rat | Oral | Inhibition of increased blood lipase (B570770) | 7.4 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological procedures and the information available from the primary literature.

Carrageenin-induced Paw Edema in Rats

Objective: To assess the anti-inflammatory and anti-nociceptive effects of a compound on acute inflammation.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Housing: Animals are housed under standard laboratory conditions with free access to food and water.

-

Drug Administration: FR167344 is administered orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Paw volume is measured immediately before the carrageenan injection and at specific time points afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema is calculated for each dose group relative to the vehicle control group. The ID50 value, the dose that causes 50% inhibition of edema, is then determined.

Kaolin-induced Writhing in Mice

Objective: To evaluate the peripheral analgesic activity of a compound.

Methodology:

-

Animals: Male ICR mice are used.

-

Housing: Animals are housed under standard laboratory conditions with free access to food and water.

-

Drug Administration: FR167344 is administered orally (p.o.) at various doses. A control group receives the vehicle.

-

Induction of Writhing: One hour after drug administration, a 0.25 mL suspension of 2% kaolin (B608303) in saline is injected intraperitoneally (i.p.) into each mouse.

-

Observation: Immediately after the kaolin injection, mice are placed in individual observation chambers. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period, typically over 10 to 15 minutes.

-

Data Analysis: The total number of writhes for each mouse is recorded. The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ID50 value is then calculated.

Caerulein-induced Pancreatitis in Rats

Objective: To assess the effect of a compound on inflammation and associated pathology in a model of acute pancreatitis. While not a direct measure of nociception, the inhibition of inflammatory markers in this painful condition is relevant. Nociceptive behaviors can also be assessed in this model using methods like the von Frey test.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Housing: Animals are housed under standard laboratory conditions with free access to food and water but are fasted for 24 hours before the experiment.

-

Drug Administration: FR167344 is administered orally (p.o.) at various doses. A control group receives the vehicle.

-

Induction of Pancreatitis: Thirty minutes after drug administration, caerulein (B1668201) is administered via four intraperitoneal (i.p.) injections of 20 µg/kg each, at 1-hour intervals.

-

Sample Collection and Analysis: One hour after the final caerulein injection, animals are anesthetized, and blood samples are collected for the measurement of amylase and lipase levels. The pancreas is then excised, blotted dry, and weighed to determine the extent of edema.

-

Nociceptive Assessment (Optional but Recommended): At various time points after the induction of pancreatitis, mechanical allodynia can be assessed using von Frey filaments applied to the abdominal region. A decrease in the withdrawal threshold indicates hyperalgesia.

-

Data Analysis: The pancreatic weight (as a percentage of body weight) and the serum levels of amylase and lipase are compared between the treated and control groups. The percentage of inhibition for each parameter is calculated, and ID50 values are determined.

Conclusion

FR167344 is a selective bradykinin B2 receptor antagonist with demonstrated anti-nociceptive and anti-inflammatory effects in preclinical models. Its mechanism of action is well-defined, involving the blockade of a key signaling pathway in pain and inflammation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for pain management. Further studies are warranted to explore its efficacy in a broader range of pain models, including those of neuropathic and chronic pain.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The formalin test in rat: validation of an automated system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research [frontiersin.org]

An In-Depth Technical Guide to FR167344: A Nonpeptide Bradykinin B2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR167344 is a potent and orally active nonpeptide antagonist of the bradykinin (B550075) B2 receptor. It has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of FR167344, including detailed experimental protocols and an exploration of its mechanism of action through relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation and pain management.

Chemical Structure and Properties

FR167344 is chemically identified as N-[N-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichlorophenyl]-N-methylaminocarbonylmethyl]-4-(dimethylaminocarbonyl)cinnamylamide hydrochloride. To date, a specific CAS number and a dedicated entry in public chemical databases like PubChem have not been identified in the performed searches. The absence of this information presents a challenge in definitively compiling its physicochemical properties.

However, based on its full chemical name, the following information can be deduced and would require experimental verification:

Table 1: Physicochemical Properties of FR167344 (Predicted)

| Property | Value | Source |

| Molecular Formula | C₃₅H₃₃BrCl₂N₆O₄ · HCl | Deduced from name |

| Molecular Weight | To be determined | - |

| Appearance | To be determined | - |

| Melting Point | To be determined | - |

| Boiling Point | To be determined | - |

| Solubility | To be determined | - |

Biological Activity and Efficacy

FR167344 functions as a selective antagonist of the bradykinin B2 receptor, a key player in inflammatory processes. Its efficacy has been demonstrated in several in vivo models of inflammation and pain.

Table 2: In Vivo Efficacy of FR167344

| Model | Species | Route of Administration | Endpoint | ID₅₀ |

| Carrageenin-induced paw edema | Rat | Oral | Paw edema inhibition | 2.7 mg/kg |

| Kaolin-induced writhing | Mouse | Oral | Writhing inhibition (10 min) | 2.8 mg/kg |

| Kaolin-induced writhing | Mouse | Oral | Writhing inhibition (15 min) | 4.2 mg/kg |

| Caerulein-induced pancreatitis | Rat | Oral | Pancreatic edema inhibition | 13.8 mg/kg |

| Caerulein-induced pancreatitis | Rat | Oral | Blood amylase increase inhibition | 10.3 mg/kg |

| Caerulein-induced pancreatitis | Rat | Oral | Blood lipase (B570770) increase inhibition | 7.4 mg/kg |

Mechanism of Action: Bradykinin B2 Receptor Signaling

Bradykinin, a pro-inflammatory peptide, exerts its effects by binding to the B2 receptor, a G-protein coupled receptor (GPCR). The activation of the B2 receptor initiates a cascade of intracellular signaling events that contribute to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, and pain. FR167344, by antagonizing this receptor, effectively blocks these downstream effects.

The binding of bradykinin to the B2 receptor can activate multiple G-protein pathways, primarily Gαq and Gαi. The Gαq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events, in turn, can activate various downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to cellular responses such as inflammation and pain signaling. The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Figure 1. Simplified signaling pathway of the Bradykinin B2 receptor and the antagonistic action of FR167344.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited for FR167344.

Carrageenin-Induced Paw Edema in Rats

This model is a widely used assay to evaluate the anti-inflammatory activity of test compounds.

Figure 2. Experimental workflow for the carrageenin-induced paw edema model.

Protocol:

-

Animals: Male Sprague-Dawley rats (180-220 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Fasting: Rats are fasted overnight with free access to water.

-

Drug Administration: FR167344 or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally 60 minutes before carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw.

-

Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for the treated groups relative to the vehicle control group.

Kaolin-Induced Writhing Test in Mice

This model is used to assess the peripheral analgesic activity of compounds.

Protocol:

-

Animals: Male ICR mice (20-25 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Drug Administration: FR167344 or vehicle is administered orally 60 minutes before kaolin (B608303) injection.

-

Induction of Writhing: A 0.25 mL of 1% (w/v) kaolin suspension in saline is injected intraperitoneally.

-

Observation: Immediately after kaolin injection, mice are placed in individual observation chambers, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20 minutes.

-

Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups relative to the vehicle control group.

Caerulein-Induced Pancreatitis in Rats

This model mimics acute pancreatitis and is used to evaluate the therapeutic potential of compounds for this condition.

Figure 3. Experimental workflow for the caerulein-induced pancreatitis model.

Protocol:

-

Animals: Male Wistar rats (200-250 g) are used.

-

Fasting: Rats are fasted for 18-24 hours before the experiment with free access to water.

-

Drug Administration: FR167344 or vehicle is administered orally 30 minutes before the first caerulein injection.

-

Induction of Pancreatitis: Acute pancreatitis is induced by six hourly intraperitoneal injections of caerulein (a cholecystokinin (B1591339) analogue) at a dose of 50 µg/kg.

-

Sample Collection: Animals are euthanized 9 hours after the first caerulein injection. Blood samples are collected for the measurement of serum amylase and lipase levels. The pancreas is excised, trimmed of fat, and weighed to determine pancreatic edema.

-

Data Analysis: The effect of FR167344 on pancreatic weight and serum enzyme levels is compared to the vehicle-treated control group.

Conclusion

FR167344 is a promising nonpeptide bradykinin B2 receptor antagonist with demonstrated anti-inflammatory and analgesic properties in preclinical models. Its oral activity makes it an attractive candidate for further development. The information provided in this technical guide, including its biological efficacy, mechanism of action, and detailed experimental protocols, offers a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of FR167344 and similar compounds targeting the bradykinin B2 receptor. Further studies to elucidate its full physicochemical properties and to establish a definitive chemical database entry are warranted.

The Discovery and Development of FR167344: A Technical Overview

FR167344 is a potent and orally active nonpeptide antagonist of the bradykinin (B550075) B2 receptor, developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.). This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological profile of FR167344, tailored for researchers, scientists, and drug development professionals.

Introduction

Bradykinin, a nonapeptide, is a potent mediator of inflammation and pain through its interaction with the B2 receptor. The development of bradykinin B2 receptor antagonists has been a significant area of research for the potential treatment of various inflammatory conditions. FR167344 emerged from these efforts as a promising small molecule candidate with good oral bioavailability and in vivo efficacy in preclinical models.

Discovery and Synthesis

The discovery of FR167344 by Fujisawa Pharmaceutical was a result of extensive research into nonpeptide bradykinin B2 receptor antagonists. The full chemical name for FR167344 is N-[N-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichlorophenyl]-N-methylaminocarbonylmethyl]-4-(dimethylaminocarbonyl) cinnamylamide hydrochloride. While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, the complexity of the molecule suggests a multi-step synthetic route, likely culminating in the formation of the amide bond connecting the cinnamoyl moiety to the substituted phenylglycine derivative.

Mechanism of Action

FR167344 functions as a competitive antagonist of the bradykinin B2 receptor. By binding to the B2 receptor, it prevents the binding of endogenous bradykinin, thereby inhibiting the downstream signaling pathways that lead to the physiological effects of bradykinin, such as increased vascular permeability, vasodilation, and pain receptor activation.

Below is a diagram illustrating the signaling pathway of the bradykinin B2 receptor and the inhibitory action of FR167344.

FR167344: A Technical Guide to its High Selectivity for the Bradykinin B2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nonpeptide antagonist FR167344 and its selective interaction with bradykinin (B550075) receptors. The information presented herein is intended to support research and development efforts in fields where bradykinin receptor modulation is of interest.

Core Findings: High Affinity and Selectivity for the B2 Receptor

FR167344 has been identified as a potent and highly selective antagonist for the human bradykinin B2 receptor, with no discernible binding affinity for the B1 receptor.[1] This selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it allows for the specific targeting of the B2 receptor-mediated signaling pathways.

Quantitative Data Summary

The binding affinity and antagonist activity of FR167344 have been quantified in competitive radioligand binding assays and functional assays. The key quantitative data are summarized in the table below for clear comparison.

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 65 nM | Human Bradykinin B2 | Competitive Radioligand Binding Assay | [1] |

| Binding Affinity | No binding observed | Human Bradykinin B1 | Competitive Radioligand Binding Assay | [1] |

| pA2 | 8.0 | Human Bradykinin B2 | Phosphatidylinositol Hydrolysis Assay | [1] |

IC50: The half maximal inhibitory concentration, representing the concentration of FR167344 required to inhibit 50% of the specific binding of a radiolabeled ligand to the B2 receptor.

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that established the selectivity of FR167344 for the bradykinin B2 receptor.

Competitive Radioligand Binding Assay

This assay was performed to determine the binding affinity of FR167344 for both bradykinin B1 and B2 receptors. The experiments were conducted using membranes prepared from Chinese Hamster Ovary (CHO) cells engineered to express either the human bradykinin B1 or B2 receptor subtype.[1]

Objective: To measure the ability of FR167344 to displace a radiolabeled ligand from the bradykinin B1 and B2 receptors.

Methodology:

-

Membrane Preparation: CHO cells expressing either the human B1 or B2 bradykinin receptor were cultured and harvested. The cell membranes were then isolated through a process of homogenization and centrifugation.

-

Radioligand: A radiolabeled bradykinin analog, such as [3H]bradykinin for the B2 receptor and [3H]des-Arg10-kallidin for the B1 receptor, was used.

-

Assay Incubation: The cell membranes were incubated in a buffer solution containing the radioligand and varying concentrations of the unlabeled competitor, FR167344.

-

Separation of Bound and Free Radioligand: The incubation was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters were then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters was measured using a scintillation counter.

-

Data Analysis: The concentration of FR167344 that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curve.

Phosphatidylinositol (PI) Hydrolysis Assay

This functional assay was used to determine the antagonistic activity of FR167344 at the bradykinin B2 receptor. Bradykinin B2 receptor activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) by phospholipase C.

Objective: To measure the ability of FR167344 to inhibit bradykinin-induced phosphatidylinositol hydrolysis.

Methodology:

-

Cell Culture and Labeling: CHO cells expressing the human B2 receptor were cultured in a medium containing [3H]myo-inositol to radioactively label the cellular inositol phospholipids.

-

Antagonist Pre-incubation: The labeled cells were pre-incubated with varying concentrations of FR167344.

-

Agonist Stimulation: The cells were then stimulated with a fixed concentration of bradykinin to induce PI hydrolysis.

-

Extraction of Inositol Phosphates: The reaction was stopped, and the water-soluble inositol phosphates were extracted from the cells.

-

Separation and Quantification: The different inositol phosphates were separated using anion-exchange chromatography, and the amount of radioactivity in the inositol trisphosphate (IP3) fraction was quantified by scintillation counting.

-

Data Analysis: The ability of FR167344 to inhibit the bradykinin-induced increase in IP3 accumulation was determined, and the pA2 value was calculated to quantify its antagonist potency.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by the bradykinin B1 and B2 receptors.

Caption: Bradykinin B1 Receptor Signaling Pathway.

Caption: Bradykinin B2 Receptor Signaling Pathways.

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay used to determine the IC50 of a test compound like FR167344.

Caption: Competitive Radioligand Binding Assay Workflow.

References

The Signal Transduction Pathway of FR167344: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR167344 is a potent and selective nonpeptide antagonist of the bradykinin (B550075) B2 receptor.[1] Bradykinin, a pro-inflammatory peptide, exerts its effects primarily through the B2 receptor, a G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events that contribute to inflammation, pain, and vasodilation. Understanding the precise mechanism by which FR167344 antagonizes this pathway is crucial for its development as a therapeutic agent for inflammatory diseases. This technical guide provides an in-depth overview of the FR167344 signal transduction pathway, including quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development.

Core Mechanism of Action: Bradykinin B2 Receptor Antagonism

The primary molecular target of FR167344 is the bradykinin B2 receptor. By binding to this receptor, FR167344 competitively inhibits the binding of endogenous bradykinin, thereby preventing the initiation of downstream signaling cascades.

Quantitative Data

The following tables summarize the available quantitative data for FR167344, providing insights into its potency and efficacy.

Table 1: In Vitro Binding Affinity of FR167344

| Parameter | Value | Receptor | Assay Type |

| IC50 | 65 nM | Bradykinin B2 Receptor | Radioligand Binding Assay |

IC50: The half maximal inhibitory concentration, indicating the concentration of FR167344 required to inhibit 50% of bradykinin binding to its receptor.[1]

Table 2: In Vivo Efficacy of FR167344 in Animal Models of Inflammation

| Model | Species | Endpoint | ID50 |

| Carrageenin-induced paw edema | Rat | Inhibition of edema | 2.7 mg/kg (p.o.) |

| Kaolin-induced writhing | Mouse | Inhibition of writhing (10 min) | 2.8 mg/kg (p.o.) |

| Kaolin-induced writhing | Mouse | Inhibition of writhing (15 min) | 4.2 mg/kg (p.o.) |

| Caerulein-induced pancreatitis | Rat | Inhibition of pancreatic edema | 13.8 mg/kg (p.o.) |

| Caerulein-induced pancreatitis | Rat | Inhibition of increased blood amylase | 10.3 mg/kg (p.o.) |

| Caerulein-induced pancreatitis | Rat | Inhibition of increased blood lipase | 7.4 mg/kg (p.o.) |

ID50: The dose of a drug that produces 50% of its maximum response in a specific assay. p.o.: oral administration.[2]

The Bradykinin B2 Receptor Signal Transduction Pathway

Activation of the bradykinin B2 receptor by its agonist initiates a complex signaling network. The primary pathway involves the coupling of the receptor to Gq and Gi proteins.

References

In Vitro Characterization of FR167344: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro characterization of FR167344, a potent and selective nonpeptide antagonist of the bradykinin (B550075) B2 receptor. The document details the quantitative pharmacological data, comprehensive experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of bradykinin receptor pharmacology and the development of related therapeutic agents.

Introduction

FR167344 is a small molecule antagonist of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and vasodilation. The B2 receptor is the primary mediator of the effects of bradykinin, a potent inflammatory peptide. As such, antagonists of the B2 receptor, like FR167344, are of significant interest for their potential therapeutic applications in inflammatory conditions. This document outlines the key in vitro pharmacological characteristics of FR167344 and the methodologies used for their determination.

Quantitative Pharmacological Data

The in vitro potency and selectivity of FR167344 have been determined through various binding and functional assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of FR167344

| Receptor | Assay Type | Parameter | Value |

| Bradykinin B2 | Radioligand Binding | IC50 | 65 nM[1] |

IC50: The half maximal inhibitory concentration, representing the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand.

Table 2: Functional Antagonism of FR167344

| Receptor | Assay Type | Parameter | Value |

| Bradykinin B2 | Phosphatidylinositol (PI) Hydrolysis | pA2 | 8.0[1] |

pA2: A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 3: Selectivity Profile of FR167344

| Receptor | Binding Affinity |

| Bradykinin B1 | No binding affinity[1] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize FR167344 are provided below.

Radioligand Binding Assay

This assay determines the binding affinity of FR167344 to the bradykinin B2 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 and Ki values of FR167344 for the bradykinin B2 receptor.

Materials:

-

Cell membranes expressing the human bradykinin B2 receptor.

-

Radioligand (e.g., [³H]-bradykinin).

-

FR167344 at a range of concentrations.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In triplicate, incubate cell membranes with a fixed concentration of [³H]-bradykinin and varying concentrations of FR167344. Include control tubes for total binding (no antagonist) and non-specific binding (a high concentration of unlabeled bradykinin).

-

Incubation: Incubate the reaction mixtures at a specified temperature for a set period to reach equilibrium.

-

Separation: Rapidly filter the incubation mixtures through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the FR167344 concentration to generate a competition curve. Determine the IC50 value from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Phosphatidylinositol (PI) Hydrolysis Assay

This functional assay measures the ability of FR167344 to inhibit bradykinin-induced activation of the phospholipase C (PLC) pathway, a key downstream signaling event of the B2 receptor.

Objective: To determine the pA2 value of FR167344 as a functional antagonist of the bradykinin B2 receptor.

Materials:

-

Cells expressing the human bradykinin B2 receptor.

-

[³H]-myo-inositol.

-

Bradykinin at a range of concentrations.

-

FR167344 at a range of concentrations.

-

Lithium chloride (LiCl).

-

Dowex anion-exchange resin.

-

Scintillation counter.

Procedure:

-

Cell Labeling: Incubate cells with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Antagonist Pre-incubation: Pre-incubate the labeled cells with various concentrations of FR167344 for a defined period.

-

Agonist Stimulation: Stimulate the cells with increasing concentrations of bradykinin in the presence of LiCl (to inhibit inositol (B14025) monophosphatase).

-

Extraction: Terminate the reaction and extract the inositol phosphates.

-

Separation: Separate the total inositol phosphates using Dowex anion-exchange chromatography.

-

Quantification: Measure the amount of [³H]-inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the concentration-response curves for bradykinin in the absence and presence of different concentrations of FR167344. Perform a Schild analysis to determine the pA2 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of FR167344 to block bradykinin-induced increases in intracellular calcium, another critical downstream signaling event of the B2 receptor.

Objective: To characterize the inhibitory effect of FR167344 on bradykinin-induced calcium flux.

Materials:

-

Cells expressing the human bradykinin B2 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Bradykinin.

-

FR167344.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye in assay buffer, often in the presence of Pluronic F-127 to aid dye solubilization. Incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of FR167344 to the wells and incubate for 15-30 minutes.

-

Measurement of Calcium Flux: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of bradykinin (typically the EC80) to stimulate the B2 receptor and immediately begin kinetic measurement of fluorescence intensity.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the inhibition of the bradykinin-induced calcium response against the concentration of FR167344 to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.

References

An In-Depth Technical Guide to FR167344 and Its Role in Inflammatory Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR167344 is a potent and selective nonpeptide antagonist of the bradykinin (B550075) B2 receptor. This document provides a comprehensive overview of its mechanism of action, its role in mitigating inflammatory cascades, and a summary of its pharmacological effects in various preclinical models of inflammation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential anti-inflammatory therapeutic agent.

Introduction to FR167344 and the Bradykinin B2 Receptor in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key mediator in the inflammatory cascade is bradykinin, a peptide that exerts its pro-inflammatory effects primarily through the activation of the bradykinin B2 receptor (B2R), a G-protein coupled receptor. Activation of the B2R triggers a signaling cascade that leads to vasodilation, increased vascular permeability, and the production of other inflammatory mediators, contributing to the cardinal signs of inflammation: redness, swelling, heat, and pain.

FR167344 is a synthetic, orally active small molecule that acts as a selective antagonist of the bradykinin B2 receptor. By blocking the binding of bradykinin to its receptor, FR167344 effectively inhibits the downstream signaling pathways that drive the inflammatory response.

Mechanism of Action: The Bradykinin B2 Receptor Signaling Cascade

The binding of bradykinin to the B2 receptor initiates a cascade of intracellular events. The B2R is coupled to Gq and Gi proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

This signaling cascade further activates downstream pathways, including the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway. Ultimately, these signaling events converge on the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those for cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins.

FR167344, by acting as a competitive antagonist at the B2 receptor, prevents the initiation of this entire signaling cascade, thereby exerting its anti-inflammatory effects.

Quantitative Data on the Anti-Inflammatory Efficacy of FR167344

The anti-inflammatory properties of FR167344 have been evaluated in several well-established animal models of inflammation. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Receptor Binding Affinity of FR167344

| Parameter | Receptor | Cell Line | Value |

| IC50 | Bradykinin B2 | Not Specified | 65 nM |

Table 2: In Vivo Anti-Inflammatory Activity of FR167344

| Animal Model | Species | Route of Administration | Parameter | Value |

| Carrageenan-Induced Paw Edema | Rat | Oral | ID50 | 2.7 mg/kg |

| Kaolin-Induced Writhing | Mouse | Oral | ID50 | 2.8 mg/kg |

| Caerulein-Induced Pancreatitis | Rat | Oral | ID50 (Pancreatic Edema) | 13.8 mg/kg |

| Caerulein-Induced Pancreatitis | Rat | Oral | ID50 (Blood Amylase) | 10.3 mg/kg |

| Caerulein-Induced Pancreatitis | Rat | Oral | ID50 (Blood Lipase) | 7.4 mg/kg |

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed protocols for the key in vivo experiments cited are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used assay to evaluate the efficacy of acute anti-inflammatory agents.

Protocol Details:

-

Animals: Male Sprague-Dawley rats are used. The animals are housed under standard laboratory conditions and allowed to acclimatize before the experiment.

-

Drug Administration: FR167344 is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses. The control group receives the vehicle alone.

-

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.

-

Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at specified time points after the injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The degree of paw swelling is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema by FR167344 is calculated by comparing the swelling in the drug-treated groups to the vehicle-treated control group. The ID50 value, the dose that causes 50% inhibition of edema, is then determined.

Kaolin-Induced Writhing in Mice

This model assesses the analgesic properties of a compound by measuring its ability to reduce visceral pain.

Protocol Details:

-

Animals: Male ICR mice are used.

-

Drug Administration: FR167344 is administered orally at various doses.

-

Induction of Writhing: A suspension of kaolin (B608303) (250 mg/kg) in saline is injected intraperitoneally (i.p.).

-

Observation: Immediately after the kaolin injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 10 or 15 minutes).

-

Data Analysis: The percentage of inhibition of writhing is calculated for each dose of FR167344 compared to the vehicle control group. The ID50 value is then determined.

Caerulein-Induced Pancreatitis in Rats

This model mimics acute pancreatitis and is used to evaluate the protective effects of compounds on the pancreas.

Protocol Details:

-

Animals: Male Sprague-Dawley rats are used.

-

Drug Administration: FR167344 is administered orally.

-

Induction of Pancreatitis: Acute pancreatitis is induced by repeated intraperitoneal injections of a supramaximal dose of caerulein, a cholecystokinin (B1591339) analog.

-

Assessment of Pancreatitis:

-

Pancreatic Edema: At the end of the experiment, the pancreas is excised and weighed. The pancreatic weight-to-body weight ratio is used as an index of edema.

-

Biochemical Analysis: Blood samples are collected to measure the serum levels of amylase and lipase, which are key biomarkers of pancreatic injury.

-

-

Data Analysis: The inhibitory effect of FR167344 on the increase in pancreatic edema and serum enzyme levels is calculated, and the respective ID50 values are determined.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically investigating FR167344 in humans. The compound has primarily been used as a research tool to investigate the role of the bradykinin B2 receptor in various physiological and pathological processes.

Conclusion

FR167344 is a valuable pharmacological tool for studying the role of the bradykinin B2 receptor in inflammatory processes. Its potent and selective antagonist activity, coupled with its oral bioavailability, has been demonstrated in a variety of preclinical models of inflammation. The data presented in this guide highlight its potential as a lead compound for the development of novel anti-inflammatory drugs. Further research is warranted to explore its therapeutic potential in human inflammatory diseases. The detailed protocols provided herein should serve as a valuable resource for researchers in this field.

Methodological & Application

Application Notes and Protocols for FR167344 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo studies conducted on FR167344, a potent and orally active nonpeptide bradykinin (B550075) B2 receptor antagonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-inflammatory and analgesic potential of this compound.

Summary of In Vivo Efficacy

FR167344 has demonstrated significant efficacy in various animal models of inflammation and pain. The quantitative data from these studies are summarized below, highlighting the compound's potency when administered orally.

| Animal Model | Species | Parameter | FR167344 ID₅₀ (Oral) |

| Carrageenin-Induced Paw Edema | Rat | Inhibition of paw edema at 2 hours | 2.7 mg/kg[1] |

| Kaolin-Induced Writhing | Mouse | Inhibition of writhing (10 min) | 2.8 mg/kg[1] |

| Kaolin-Induced Writhing | Mouse | Inhibition of writhing (15 min) | 4.2 mg/kg[1] |

| Caerulein-Induced Pancreatitis | Rat | Inhibition of pancreatic edema | 13.8 mg/kg[1] |

| Caerulein-Induced Pancreatitis | Rat | Inhibition of increased blood amylase | 10.3 mg/kg[1] |

| Caerulein-Induced Pancreatitis | Rat | Inhibition of increased blood lipase | 7.4 mg/kg[1] |

Mechanism of Action: Bradykinin B2 Receptor Antagonism

FR167344 exerts its pharmacological effects by selectively blocking the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[1] Bradykinin, a potent inflammatory mediator, activates B2R, leading to a cascade of intracellular signaling events that contribute to inflammation, vasodilation, increased vascular permeability, and pain. By antagonizing this receptor, FR167344 effectively mitigates these pathological processes.

The binding of bradykinin to the B2 receptor, which is coupled to Gq and Gi proteins, initiates downstream signaling.[2] Activation of Gq stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to the multifaceted inflammatory response. FR167344 blocks the initial step of this cascade by preventing bradykinin from binding to its receptor.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Carrageenin-Induced Paw Edema in Rats

This model is a widely used and reproducible model of acute inflammation.

Workflow:

Protocol:

-

Animals: Male Sprague-Dawley rats (n=10-11 per group) are used.

-

Drug Administration: FR167344 or vehicle is administered orally.

-

Induction of Edema: One hour after drug administration, 1% carrageenin (0.1 mL) is injected intraplantarly into the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at 2 hours after the carrageenin injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group. The ID₅₀ value is then determined.

Kaolin-Induced Writhing in Mice

This model is used to assess the analgesic effects of compounds on visceral pain.

Workflow:

References

Application Notes and Protocols for FR167344 in the Carrageenan-Induced Paw Edema Model

For Researchers, Scientists, and Drug Development Professionals

Introduction